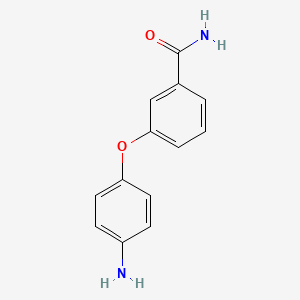

3-(4-Aminophenoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Aminophenoxy)benzamide, also known as APBA, is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It has generated interest in various fields of research and industry due to its unique properties.

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature. For instance, a novel benzamide compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis involved the aromatic nucleophilic chloro-displacement reaction of p-chloronitrobenzene with the potassium phenolate of 3,6-dihydroxybenzonorbornane, followed by hydrazine catalytic reduction of the intermediate dinitro compound .Molecular Structure Analysis

The molecular structure of 3-(4-Aminophenoxy)benzamide is characterized by the presence of an amine group (NH2) and a benzamide group (C6H5CONH2). The InChI code for this compound is 1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16) .Aplicaciones Científicas De Investigación

- Application : “3-(4-Aminophenoxy)benzamide” is a chemical compound used in the synthesis of various other compounds .

- Methods : The compound is typically stored at room temperature and is available in powder form . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.

- Application : Benzamide compounds, which include “3-(4-Aminophenoxy)benzamide”, have been studied for their antioxidant and antibacterial activities .

- Methods : The compounds were synthesized and their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity . They were also tested for their in vitro growth inhibitory activity against different bacteria .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

- Application : “3-(4-Aminophenoxy)benzamide” can be used in the synthesis of new polyimides .

- Methods : A novel benzonorbornane-based dietheramine monomer was prepared in two steps from aromatic nucleophilic chloro-displacement reaction of p-chloronitrobenzene with the potassium phenolate of 3,6-dihydroxybenzonorbornane, followed by hydrazine catalytic reduction of the intermediate dinitro compound .

- Results : The specific results or outcomes of this synthesis were not provided in the source .

Chemical Synthesis

Antioxidant and Antibacterial Activities

Polyimides Synthesis

- Application : Benzamides, including “3-(4-Aminophenoxy)benzamide”, are used in the pharmaceutical industry for various purposes .

- Methods : These compounds are used in the synthesis of various drugs . The specific methods of application or experimental procedures would depend on the particular drug being synthesized.

- Results : The outcomes would vary based on the specific drugs and reactions involved .

- Application : Amide compounds, including “3-(4-Aminophenoxy)benzamide”, are used in the rubber and plastic industry .

- Methods : These compounds are used as additives to improve the properties of rubber and plastic products .

- Results : The specific results would depend on the particular product and the properties that are being improved .

Pharmaceutical Industry

Rubber and Plastic Industry

Paper Industry

- Application : Benzamide-based compounds, including “3-(4-Aminophenoxy)benzamide”, can be used in the synthesis of UV-absorbing materials .

- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The outcomes would vary based on the specific reactions and compounds involved .

UV-absorbing Materials

Agriculture

Propiedades

IUPAC Name |

3-(4-aminophenoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPVWRXXEKBUQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)

![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)

![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)

![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)

![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)